2-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid
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Overview
Description
2-({[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring, a cyclohexane carboxylic acid moiety, and an amino carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. This is followed by the alkylation of the pyrazole ring to introduce the ethyl group. The resulting intermediate is then coupled with a cyclohexane carboxylic acid derivative under amide bond-forming conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of more efficient purification techniques such as crystallization or chromatography to isolate the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-({[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the carboxylic acid moiety can form ionic bonds with positively charged residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYLAMINE: Similar structure but lacks the cyclohexane carboxylic acid moiety.
2-(1H-PYRAZOL-5-YL)ETHYLAMINE: Similar structure but lacks the ethyl group and the cyclohexane carboxylic acid moiety.
1-(1H-PYRAZOL-5-YL)ETHYLAMINE: Similar structure but lacks both the ethyl group and the cyclohexane carboxylic acid moiety.
Uniqueness: The presence of both the ethyl group and the cyclohexane carboxylic acid moiety in 2-({[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity .
Properties
Molecular Formula |
C15H23N3O3 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
2-[1-(2-ethylpyrazol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H23N3O3/c1-3-18-13(8-9-16-18)10(2)17-14(19)11-6-4-5-7-12(11)15(20)21/h8-12H,3-7H2,1-2H3,(H,17,19)(H,20,21) |
InChI Key |
QEOBQTGKXWURIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
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